Cas no 122341-38-2 (Temoporfin)
Temoporfin Chemical and Physical Properties
Names and Identifiers
-
- Temoporfin
- 8-Dihydroporphyrin-5
- 3,3',3'',3'''-(7,8-Dihydroporphyrin-5,10,15,20-tetrayl)tetraphenol
- 5,10,15,20-Tetra(m-hydroxyphenyl)chlorin
- 3-[10,15,20-tris(3-hydroxyphenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]phenol
- Foscan
- KW2345
- KW-2345
- meso-Tetrahydroxyphenylchlorin
- m-THPC
- 3,3′,3′′,3′′′-(7,8-Dihydro-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-phenol
- EF 9
- MTHPC
- Foslip
- Fosgel
- Fospeg
- Foslipos
- m-TrTHPC
- Temoporphin
- FU21S769PF
- DSSTox_RID_82817
- DSSTox_CID_28545
- DSSTox_GSID_48619
- EF9
- 3,3',3'',3'''-(2,3-dihydroporphyrin-5
- 3,3',3'',3'''-(2,3-dihydroporphyrin-5,10,15,20-tetrayl)tetraphenol
- XEA34138
- AKOS030238976
- Meso-tetra-(hydroxyphenyl)chlorin
- TEMOPORFIN [USAN]
- SCHEMBL6422
- A50001
- HY-16488
- NCGC00183280-01
- Tox21_113297
- EN300-24141489
- DB11630
- CHEMBL500576
- CHEMBL2067974
- CAS-122341-38-2
- BCP09122
- TEMOPORFIN [EMA EPAR]
- NCGC00183015-01
- DTXCID4028545
- CHEBI:9437
- TEMOPORFIN [MART.]
- Meso-tetrahydroxyphenyl chlorin
- Phenol, 3,3',3',3'''-(7,8-dihydro-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-
- Tox21_112959
- 122341-38-2
- TEMOPORFIN [INN]
- 3,3',3',3'''-(7,8-Dihydroporphyrin-5,10,15,20-tetrayl)tetraphenol
- Temoporfin (USAN/INN)
- 3-[7,12,17-tris(3-hydroxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1^{3,6}.1^{8,11}.1^{13,16}]tetracosa-1,3(24),6,8,10,12,14,16(22),17,19-decaen-2-yl]phenol
- CHEMBL2067976
- D06066
- TEMOPORFIN [WHO-DD]
- 3-[7,12,17-TRIS(3-HYDROXYPHENYL)-21,22,23,24-TETRAAZAPENTACYCLO[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]TETRACOSA-1,3,5,7,9,11(23),12,14,16,18(21)-DECAEN-2-YL]PHENOL
- TEMOPORFIN [MI]
- DTXSID7048619
- Temoporfin [USAN:INN:BAN]
- 2,3-dihydro-5,10,15,20-tetra(m-hydroxyphenyl)porphyrin
- Phenol, 3,3',3'',3'''-(7,8-dihydro-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-
- AS-73700
- UNII-FU21S769PF
- 3,3',3'',3'''-(7,8-dihydro-21H,23H-porphine-5,10,15,20-tetrayl)tetrakisphenol
- BRD-K63712959-001-01-8
- 3,3',3'',3'''-(7H,8H-Porphyrin-5,10,15,20-tetrayl)tetraphenol
- 3-[7,12,17-tris(3-hydroxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3(24),6,8,10,12,14,16(22),17,19-decaen-2-yl]phenol
- DA-68038
- SML1707
- SML-1707
-
- MDL: MFCD00867835
- Inchi: 1S/C44H32N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-17,19,21-24,46-47,49-52H,18,20H2/b41-33-,41-34-,42-35-,42-37-,43-36-,43-38-,44-39-,44-40-
- InChI Key: LYPFDBRUNKHDGX-LWQDQPMZSA-N
- SMILES: OC1=CC=CC(=C1)C1=C2C=CC(=C(C3C=CC=C(C=3)O)C3C=CC(=C(C4C=CC=C(C=4)O)C4=CC=C(C(C5C=CC=C(C=5)O)=C5CCC1=N5)N4)N=3)N2 |c:8,12,25,t:47|
Computed Properties
- Exact Mass: 680.24200
- Monoisotopic Mass: 680.24235551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 52
- Rotatable Bond Count: 4
- Complexity: 1090
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 986
- XLogP3: 8.8
- Topological Polar Surface Area: 138
Experimental Properties
- Color/Form: Purplish red solid
- PSA: 137.22000
- LogP: 5.91260
- Solubility: Soluble in polar solvents
Temoporfin Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Temoporfin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-16488-10mM*1mLinDMSO |
Temoporfin |
122341-38-2 | 97.29% | 10mM*1mLinDMSO |
¥3295 | 2023-07-26 | |
| MedChemExpress | HY-16488-2mg |
Temoporfin |
122341-38-2 | 97.10% | 2mg |
¥1450 | 2024-05-24 | |
| MedChemExpress | HY-16488-5mg |
Temoporfin |
122341-38-2 | 97.10% | 5mg |
¥2200 | 2024-05-24 | |
| MedChemExpress | HY-16488-10mg |
Temoporfin |
122341-38-2 | 97.10% | 10mg |
¥3800 | 2024-05-24 | |
| MedChemExpress | HY-16488-25mg |
Temoporfin |
122341-38-2 | 97.10% | 25mg |
¥7100 | 2024-05-24 | |
| MedChemExpress | HY-16488-50mg |
Temoporfin |
122341-38-2 | 97.29% | 50mg |
¥11000 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84250-25mg |
Temoporfin |
122341-38-2 | 95% | 25mg |
¥7098.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84250-10mg |
Temoporfin |
122341-38-2 | 95% | 10mg |
¥3798.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T84250-5mg |
Temoporfin |
122341-38-2 | 95% | 5mg |
¥2198.0 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T883845-2mg |
Temoporfin |
122341-38-2 | ≥95% | 2mg |
¥1,456.20 | 2022-01-14 |
Temoporfin Suppliers
Temoporfin Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Temoporfin
Temoporfin (CAS No. 122341-38-2): An Overview of a Promising Photosensitizer in Photodynamic Therapy
Temoporfin, also known by its chemical name m-tetrahydroxyphenylchlorin and assigned the CAS number 122341-38-2, is a potent photosensitizer that has gained significant attention in the field of photodynamic therapy (PDT). This compound is a derivative of chlorin, a naturally occurring porphyrin-like structure, and has been extensively studied for its therapeutic potential in various medical applications, particularly in oncology.
The unique properties of Temoporfin make it an ideal candidate for PDT. When activated by light of a specific wavelength, typically in the red or near-infrared range, Temoporfin generates reactive oxygen species (ROS), such as singlet oxygen, which can induce cell death through apoptosis or necrosis. This mechanism of action is highly selective, as the photosensitizer preferentially accumulates in tumor tissues, thereby minimizing damage to surrounding healthy cells.
Recent research has further elucidated the mechanisms by which Temoporfin exerts its therapeutic effects. A study published in the *Journal of Photochemistry and Photobiology B: Biology* (2021) demonstrated that Temoporfin not only induces direct cytotoxicity but also enhances the immune response against cancer cells. The study found that PDT with Temoporfin can activate immune cells, leading to a more robust and sustained antitumor effect.
In addition to its use in cancer therapy, Temoporfin has shown promise in other medical applications. For instance, a clinical trial reported in *The Lancet Oncology* (2019) evaluated the efficacy of Temoporfin-mediated PDT in treating actinic keratosis, a precancerous skin condition. The results were highly encouraging, with significant improvement observed in lesion clearance rates compared to conventional treatments.
The safety profile of Temoporfin is another critical aspect that has been extensively studied. Clinical trials have generally reported that PDT with Temoporfin is well-tolerated, with minimal side effects. The most common adverse reactions include transient skin photosensitivity and mild local pain during light exposure. However, these side effects are typically manageable and resolve within a few days.
The pharmacokinetics of Temoporfin have also been well-characterized. After intravenous administration, the compound rapidly distributes to target tissues and is slowly eliminated from the body. This prolonged retention time allows for optimal light activation and therapeutic effect. A study published in *Cancer Research* (2018) highlighted the importance of optimizing the timing of light exposure to maximize treatment efficacy while minimizing potential side effects.
In conclusion, Temoporfin (CAS No. 122341-38-2) represents a significant advancement in photodynamic therapy. Its unique properties, including selective accumulation in tumor tissues and the ability to generate ROS upon light activation, make it an effective tool for treating various cancers and precancerous conditions. Ongoing research continues to explore new applications and optimize treatment protocols to further enhance its therapeutic potential.
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